molecular formula C12H16FNO B3038942 2-(Cyclohexyloxy)-5-fluoroaniline CAS No. 937597-01-8

2-(Cyclohexyloxy)-5-fluoroaniline

Cat. No. B3038942
CAS RN: 937597-01-8
M. Wt: 209.26 g/mol
InChI Key: VENPCVPLNSUEOG-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined experimentally .

Scientific Research Applications

1. Antitumor Applications

  • Synthesis of Antitumor Compounds: 2-(Cyclohexyloxy)-5-fluoroaniline derivatives have been synthesized and shown selective inhibition of cancer cell lines, particularly colon and renal cancers. This is achieved through Sonogashira reactions, indicating its potential as a pharmacophore in antitumor medication (McCarroll et al., 2007).

2. Antiviral Applications

  • Synthesis of Antiviral Agents: Derivatives of 5-fluoroaniline have been explored for their potential as antiviral agents, particularly against HIV and cancer. The synthesis process and evaluation of their efficacy are detailed, providing insights into their potential therapeutic use (Wang et al., 2000).

3. Bioactivation and Metabolism

  • Bioactivation to Reactive Benzoquinoneimines: The metabolism of fluoroanilines, including 2-(Cyclohexyloxy)-5-fluoroaniline, has been studied for bioactivation to reactive benzoquinoneimines. This research is crucial for understanding the metabolic pathways and potential risks or benefits associated with these compounds (Rietjens & Vervoort, 1991).

4. Radiation-Activated Antitumor Prodrugs

  • Development of Radiation-Activated Prodrugs: Research has been conducted on the one-electron reductive release of 5-fluorouracil from derivatives, showing potential for use in radiotherapy of hypoxic tumor cells. This application demonstrates how 2-(Cyclohexyloxy)-5-fluoroaniline derivatives could be used in advanced cancer treatment strategies (Mori et al., 2000).

5. Immunological Impact in Cancer Treatment

  • Effects on Antibody Production: The impact of cytotoxic agents, including 5-fluoro derivatives, on antibody production in humans with neoplastic diseases has been investigated. This research aids in understanding the broader immunological effects of these compounds in cancer therapy (Santos et al., 1964).

6. Drug Design and Synthesis

  • Synthesis of Cyclic Phosphotriesters: Derivatives of 2'-deoxy-5-fluorouridine, including those with 5-fluoro components, have been synthesized for their antiproliferative effects against leukemia cells. This contributes to the development of new drugs for cancer treatment (Hunston et al., 1984).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems .

Safety and Hazards

Safety and hazard information is crucial for handling and storage of the compound. This information can often be found in Material Safety Data Sheets (MSDS) .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and upcoming technologies that could impact its production or use .

properties

IUPAC Name

2-cyclohexyloxy-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10H,1-5,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENPCVPLNSUEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexyloxy)-5-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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